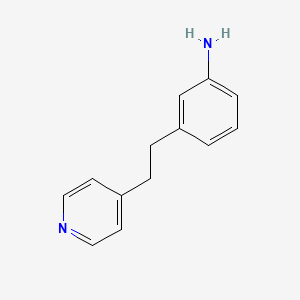

3-(2-Pyridin-4-yl-ethyl)-phenylamine

Description

Contextualization within Modern Organic Chemistry and Medicinal Chemistry Research

In the landscape of modern chemical research, the quest for novel molecular frameworks that can serve as starting points for the development of new drugs is perpetual. 3-(2-Pyridin-4-yl-ethyl)-phenylamine fits this role adeptly, offering a synthetically accessible and modifiable template. Its structure is of particular interest in the development of kinase inhibitors, a major class of targeted cancer therapeutics. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine (B92270) and aniline (B41778) components of this compound can be functionalized to interact with the ATP-binding site of various kinases, leading to the inhibition of their activity.

Historical Trajectory and Emerging Research Significance of the Compound

While the specific historical timeline of the first synthesis and characterization of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridine-containing compounds in drug discovery. The true significance of this compound is a more recent development, primarily driven by its utility as a key intermediate in the synthesis of complex molecules with therapeutic potential.

A notable example of its application is found in patent literature, where derivatives of the closely related 3-[3-(2-Aminoethyl)phenyl] structure are described as inhibitors of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs). lookchem.com These kinases are crucial mediators of inflammatory and immune responses, and their inhibition holds promise for the treatment of autoimmune diseases and certain cancers. This highlights the potential of the this compound scaffold in generating potent and selective kinase inhibitors.

The synthesis of such compounds often involves the coupling of the amine group of this compound with various heterocyclic systems or the modification of the pyridine and phenyl rings to optimize biological activity and pharmacokinetic properties. The versatility of this scaffold allows for the creation of large libraries of related compounds for high-throughput screening, accelerating the discovery of new drug candidates.

The emerging research significance of this compound is further underscored by the continuous investigation into novel synthetic routes to produce this and similar compounds efficiently and in high yields. As the demand for innovative drug candidates grows, the importance of versatile building blocks like this compound is set to increase, solidifying its position as a compound of interest in the academic and industrial research communities.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-pyridin-4-ylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,6-10H,4-5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJRPNNTWKWJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641473 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies and Mechanistic Investigations Involving 3 2 Pyridin 4 Yl Ethyl Phenylamine

Synthesis Routes for 3-(2-Pyridin-4-yl-ethyl)-phenylamine Precursors

The synthesis of this compound necessitates the preparation of key precursors that form the pyridinylethyl and aminophenyl moieties.

One critical precursor is 4-vinylpyridine (B31050) . A common laboratory-scale synthesis involves the dehydration of 4-pyridineethanol. This can be achieved by heating the alcohol with a dehydrating agent such as potassium hydroxide (B78521) or sulfuric acid. Industrially, 4-vinylpyridine is often produced by the catalytic dehydrogenation of 4-ethylpyridine (B106801) in the presence of a suitable catalyst, such as iron oxide, at high temperatures.

Another essential precursor is a suitably functionalized benzene (B151609) ring that can be converted to the 3-aminophenyl group. A versatile starting material is 3-nitrostyrene (B1585535) . The synthesis of 3-nitrostyrene can be accomplished through a Wittig reaction between 3-nitrobenzaldehyde (B41214) and methylenetriphenylphosphorane. Alternatively, a Horner-Wadsworth-Emmons reaction using a phosphonate (B1237965) ester offers another route. The nitro group serves as a precursor to the amine, which can be obtained by reduction in a later step. rsc.org

Another approach involves the use of 3-bromoaniline or 3-iodoaniline . These halogenated anilines are commercially available and can be utilized in cross-coupling reactions to introduce the ethylpyridine side chain. The amino group in these precursors is often protected during the coupling reaction to prevent undesired side reactions. Common protecting groups for anilines include acetyl (Ac) or tert-butoxycarbonyl (Boc) groups.

A summary of potential precursor synthesis strategies is presented in the table below.

| Precursor | Starting Material(s) | Key Reaction Type |

| 4-Vinylpyridine | 4-Pyridineethanol | Dehydration |

| 4-Vinylpyridine | 4-Ethylpyridine | Catalytic Dehydrogenation |

| 3-Nitrostyrene | 3-Nitrobenzaldehyde | Wittig Reaction |

| 3-Bromoaniline | Aniline (B41778) | Halogenation |

State-of-the-Art Strategies for the Synthesis of this compound

The assembly of the final this compound molecule can be envisioned through several modern synthetic strategies, primarily involving carbon-carbon bond formation followed by functional group transformations.

A prominent strategy involves a Heck coupling reaction between 4-vinylpyridine and a protected 3-haloaniline (e.g., N-acetyl-3-bromoaniline). researchgate.netwikipedia.org This palladium-catalyzed reaction would form a stilbene-like intermediate, 3-(2-pyridin-4-yl-vinyl)-phenylamine (after deprotection). Subsequent catalytic hydrogenation of the double bond would yield the target compound. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity in the Heck reaction. researchgate.netsctunisie.orgorganic-chemistry.org

Alternatively, a Suzuki-Miyaura coupling reaction could be employed. nih.govclaremont.eduresearchgate.netrsc.orgnih.gov This would involve the reaction of a 4-pyridyl boronic acid or ester with a 3-halo-ethylbenzene derivative bearing a protected amino or nitro group. For instance, 4-pyridylboronic acid could be coupled with 1-(2-bromoethyl)-3-nitrobenzene, followed by reduction of the nitro group. The Suzuki coupling is known for its high tolerance of various functional groups and generally provides good yields.

The final step in syntheses starting with a nitro-substituted phenyl precursor is the reduction of the nitro group . mdma.chacs.orgmdma.ch Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation. mdma.chmdma.ch Other reducing agents such as tin(II) chloride in hydrochloric acid can also be used.

Below is a table summarizing these potential synthetic strategies.

| Strategy | Key Precursors | Key Reaction(s) |

| Heck Coupling & Hydrogenation | 4-Vinylpyridine, Protected 3-Haloaniline | Heck Coupling, Catalytic Hydrogenation |

| Suzuki-Miyaura Coupling | 4-Pyridylboronic Acid, 3-Halo-ethylbenzene derivative | Suzuki-Miyaura Coupling, Nitro Reduction |

| Reductive Amination | 4-(2-Aminoethyl)pyridine, Substituted Cyclohexanone | Reductive Amination, Aromatization |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold offers two primary sites for derivatization: the amino group on the phenyl ring and the pyridine (B92270) ring itself.

Functionalization of the Aminophenyl Moiety:

The primary amine group is a versatile handle for a wide range of chemical transformations. rowan.edunih.govresearchgate.netresearchwithrowan.comnih.gov

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides. This is a straightforward method to introduce a variety of functional groups.

Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation can be a challenge. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamides, which are important functional groups in medicinal chemistry.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates would lead to the formation of ureas and thioureas, respectively.

Buchwald-Hartwig Amination: The amine can act as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines. wikipedia.orgnih.govlibretexts.orgacs.orgorganic-chemistry.org

Functionalization of the Pyridine Ring:

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. researchgate.netnih.govacs.orgnih.govrsc.org

N-Oxidation: The nitrogen atom can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the ring and can facilitate subsequent functionalization.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. However, under harsh conditions, reactions such as nitration or halogenation can occur, typically at the 3-position.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group or as a pyridinium (B92312) salt.

C-H Functionalization: Modern methods for direct C-H functionalization of pyridines offer a powerful tool for introducing substituents at various positions, although regioselectivity can be a challenge. researchgate.netnih.gov

A table of potential derivatization reactions is provided below.

| Reaction Type | Reagent(s) | Functional Group Formed |

| Acylation | Acyl chloride/anhydride | Amide |

| Alkylation | Alkyl halide or Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand | Diarylamine |

| N-Oxidation | m-CPBA | Pyridine N-oxide |

Mechanistic Studies of Chemical Transformations Utilizing this compound as a Reactant

For instance, the Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex.

Coordination of the alkene (4-vinylpyridine) to the Pd(II) complex.

Migratory insertion of the alkene into the Pd-aryl bond.

β-Hydride elimination to form the coupled product and a palladium-hydride species.

Reductive elimination of HX from the palladium-hydride species, regenerating the Pd(0) catalyst in the presence of a base. wikipedia.org

The Suzuki-Miyaura coupling also involves a Pd(0)/Pd(II) catalytic cycle. The key steps include:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Transmetalation of the organic group from the boron reagent to the palladium complex.

Reductive elimination of the coupled product, regenerating the Pd(0) catalyst.

The mechanism of Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. wikipedia.orglibretexts.org

Computational and Theoretical Investigations of 3 2 Pyridin 4 Yl Ethyl Phenylamine

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of 3-(2-Pyridin-4-yl-ethyl)-phenylamine. These methods provide a detailed picture of electron distribution, molecular orbitals, and the nature of chemical bonds within the molecule.

The electronic structure is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. In molecules with extended π-systems like this one, the HOMO and LUMO are typically distributed across the aromatic rings. researchgate.net DFT calculations can precisely map these orbitals, showing that the electron density of the HOMO is often concentrated on the electron-rich phenylamine ring, while the LUMO may be more localized on the electron-deficient pyridine (B92270) ring.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | 2.0 to 3.5 D | Measures molecular polarity and influences intermolecular interactions |

Molecular Dynamics Simulations and Conformational Analysis

The flexible ethyl linker between the phenylamine and pyridine rings grants this compound significant conformational freedom. Molecular Dynamics (MD) simulations and conformational analysis are employed to explore the molecule's dynamic behavior and identify its most stable three-dimensional structures.

MD simulations model the atomic movements of the molecule over time, providing a dynamic picture of its flexibility. This is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. Conformational analysis systematically explores the potential energy surface of the molecule by rotating its single bonds to find low-energy, stable conformations. The key rotatable bonds in this compound are within the ethyl bridge, and their corresponding dihedral angles dictate the relative orientation of the two aromatic rings. The resulting conformers can range from extended shapes to more compact, folded structures, each with a distinct energy level. Identifying the global minimum energy conformation is essential, as it often represents the most populated state of the molecule in solution.

| Rotatable Bond | Description | Relevant Dihedral Angle |

|---|---|---|

| Phenyl-C(ethyl) | Rotation of the phenylamine group relative to the ethyl bridge | C(aromatic)-C(aromatic)-C(ethyl)-C(ethyl) |

| C(ethyl)-C(ethyl) | Rotation within the ethyl bridge | C(aromatic)-C(ethyl)-C(ethyl)-C(aromatic) |

| C(ethyl)-Pyridine | Rotation of the pyridine group relative to the ethyl bridge | C(ethyl)-C(ethyl)-C(aromatic)-N(aromatic) |

Density Functional Theory (DFT) Applications for Reactivity Prediction

DFT is not only used for understanding electronic structure but also for predicting chemical reactivity. By calculating various conceptual DFT descriptors, one can identify the most reactive sites within this compound and anticipate its behavior in chemical reactions. arxiv.org

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; higher values indicate greater stability. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the "escaping tendency" of electrons; related to electronegativity. |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

Molecular Docking and Ligand-Protein Interaction Studies of Derived Compounds

While this compound itself may be a scaffold, its derivatives are often investigated for their potential to interact with biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. scispace.com This method is pivotal in drug discovery for identifying potential drug candidates. nih.govresearchgate.net

Studies on similar pyridine-containing compounds show that they can form specific interactions within protein active sites. nih.gov The pyridine nitrogen is a common hydrogen bond acceptor, while the phenylamine group can act as a hydrogen bond donor. The aromatic rings can engage in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan. Docking simulations of derivatives of this scaffold into various enzyme active sites, such as kinases, can reveal key binding modes and help rationalize structure-activity relationships (SAR). orientjchem.org The binding affinity, often estimated as a docking score, helps to rank compounds based on their predicted potency.

| Interaction Type | Molecular Feature Involved | Typical Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Serine, Threonine, Lysine |

| Hydrogen Bond (Donor) | Amine (-NH2) Group | Aspartate, Glutamate, Carbonyl backbone |

| π-π Stacking | Phenyl and Pyridine Rings | Phenylalanine, Tyrosine, Histidine |

| Hydrophobic Interaction | Ethyl linker, Aromatic Rings | Leucine, Valine, Isoleucine |

Chemoinformatic Analysis and Virtual Screening Methodologies

Chemoinformatics and virtual screening are essential tools for exploring the vast chemical space around a core scaffold like this compound. arxiv.org These methods use computational algorithms to rapidly assess large libraries of compounds to identify those with a high probability of being active against a specific biological target. nih.gov

Virtual screening can be either ligand-based or structure-based. In ligand-based screening, a known active molecule is used as a template to search for other compounds with similar features (e.g., shape, charge distribution). A pharmacophore model can be developed from the this compound scaffold, defining the essential spatial arrangement of features like hydrogen bond donors/acceptors and aromatic centers required for biological activity. Structure-based virtual screening, which relies on the 3D structure of the target protein, uses molecular docking to screen thousands or millions of compounds to find those that fit well into the binding site. These large-scale computational efforts can significantly accelerate the discovery of novel hits for further development. nih.gov

| Step | Description | Objective |

|---|---|---|

| 1. Library Preparation | Generation of 3D coordinates and ionization states for a large database of chemical compounds. | Create a diverse set of molecules ready for screening. |

| 2. Target Preparation | Processing of the 3D protein structure (e.g., adding hydrogens, defining the binding site). | Prepare the receptor for docking calculations. |

| 3. Docking/Screening | Computationally fitting each library compound into the target's binding site. | Identify compounds with favorable predicted binding energies and poses. |

| 4. Post-processing & Filtering | Ranking compounds by score and applying filters (e.g., for drug-likeness properties). | Select a smaller, prioritized list of "hits" for experimental testing. |

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 3 2 Pyridin 4 Yl Ethyl Phenylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR)

High-Resolution NMR spectroscopy is indispensable for determining the precise molecular structure of 3-(2-Pyridin-4-yl-ethyl)-phenylamine by providing information on the chemical environment, connectivity, and spatial relationships of its atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenylamine and pyridine (B92270) rings, as well as the aliphatic protons of the ethyl linker. The protons on the pyridine ring typically appear in the downfield region (δ > 7.0 ppm), while the phenylamine protons would also be in the aromatic region, with their chemical shifts influenced by the electron-donating amino group. The ethyl bridge would present as two triplet signals, characteristic of an A₂B₂ spin system, in the upfield region (typically δ 2.5-3.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. The pyridine ring carbons would appear in the range of δ 120-150 ppm, while the phenylamine ring carbons would have shifts influenced by the amino substituent. The two aliphatic carbons of the ethyl bridge would be found in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyridine Ring Protons | ¹H | 8.0 - 8.6 (α-protons), 7.0 - 7.5 (β-protons) | α-protons are deshielded by the adjacent nitrogen. |

| Phenylamine Ring Protons | ¹H | 6.5 - 7.2 | Shielded by the -NH₂ group relative to benzene (B151609). |

| Ethyl Bridge Protons (-CH₂-Py) | ¹H | 2.8 - 3.2 | Expected to be a triplet. |

| Ethyl Bridge Protons (-CH₂-Ph) | ¹H | 2.7 - 3.1 | Expected to be a triplet. |

| Amino Group Protons (-NH₂) | ¹H | 3.5 - 4.5 | Broad signal, shift is concentration and solvent dependent. |

| Pyridine Ring Carbons | ¹³C | 121 - 150 | Cα atoms are typically the most downfield. |

| Phenylamine Ring Carbons | ¹³C | 115 - 148 | C-NH₂ carbon is downfield, others are shielded. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and studying the fragmentation patterns of this compound. Given the molecular formula C₁₃H₁₄N₂, the calculated monoisotopic mass is 198.1157 g/mol . ontosight.aimatrixscientific.com HRMS analysis, often using techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value, thus confirming the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. For phenethylamine-like structures, a characteristic fragmentation pathway is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). For this compound, the primary fragmentation is expected to occur at the ethyl linker.

Expected HRMS Data and Major Fragments

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₅N₂⁺ | 199.1230 | Protonated molecular ion. |

| [M]⁺˙ | C₁₃H₁₄N₂⁺˙ | 198.1157 | Molecular ion radical cation. |

| Fragment 1 | C₈H₁₀N⁺ | 120.0808 | Resulting from cleavage of the ethyl bridge, forming a pyridylethyl cation. |

| Fragment 2 | C₇H₈N⁺ | 106.0651 | Resulting from benzylic cleavage, forming a tropylium-like ion from the pyridine side. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong signals in the Raman spectrum. researchgate.net This technique is less sensitive to water, which can be an advantage for certain sample preparations.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic Rings | C=C and C=N Stretch | 1450 - 1600 |

| Phenyl Group | C-H Out-of-plane Bend | 690 - 900 |

Electronic Spectroscopy (UV-Vis) for Chromophoric and Electronic Transition Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The chromophores in this compound are the phenylamine and pyridine ring systems. These aromatic systems contain π-electrons that can be excited to higher energy levels (π → π* transitions).

The UV-Vis spectrum is expected to show strong absorption bands in the UV region, typically between 200 and 300 nm. sielc.comresearchgate.net The exact position of the maximum absorbance (λmax) and the molar absorptivity are dependent on the solvent used, as solvent polarity can influence the energy of the electronic states. The presence of the amino group on the phenyl ring acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Expected Electronic Transitions

| Chromophore | Transition Type | Expected λmax Range (nm) |

|---|---|---|

| Phenylamine Ring | π → π* | 230 - 260 |

| Pyridine Ring | π → π* | 250 - 270 |

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the crystal lattice. Furthermore, it would provide detailed insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the amine N-H donors and the pyridine nitrogen acceptor of adjacent molecules) and π–π stacking interactions between the aromatic rings. researchgate.netresearchgate.net Such information is crucial for understanding the supramolecular chemistry of the compound. researchgate.net

Advanced Chromatographic and Electrophoretic Methods for Purity Assessment and Separation Research

Assessing the purity of a synthesized compound is essential, and advanced separation techniques are the primary methods for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis. A reversed-phase HPLC method, likely using a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be effective for separating the target compound from impurities. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), could also be used, particularly for assessing the presence of any volatile impurities.

Electrophoretic Methods: Capillary Electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. Given that this compound has basic nitrogen atoms, it can be protonated in an acidic buffer, making it suitable for analysis by CE. This method offers very high separation efficiency and can be used as an orthogonal technique to HPLC to confirm purity.

Role of 3 2 Pyridin 4 Yl Ethyl Phenylamine in the Development of Biologically Active Molecules: in Vitro Research Focus

Utilization as a Key Synthon in Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry, 3-(2-Pyridin-4-yl-ethyl)-phenylamine serves as a crucial synthon, or building block, for the creation of more complex molecules. researchgate.net Its bifunctional nature, possessing a reactive primary amine on the phenyl ring and a basic nitrogen on the pyridine (B92270) ring, allows for a variety of chemical transformations. The primary amine is a nucleophile that can readily undergo reactions such as acylation, alkylation, and condensation to introduce diverse substituents and build larger molecular frameworks. nih.gov

The pyridine moiety, in addition to influencing the physicochemical properties of the resulting derivatives, can also be a key interaction point with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in many drug-receptor interactions. The versatility of this scaffold allows for its incorporation into a wide array of heterocyclic systems, which are prevalent in many approved drugs. mdpi.com For instance, the general structure of this compound allows for its use in the synthesis of compounds targeting a variety of biological systems, including enzymes and receptors.

Design and Synthesis of Novel Bioactive Derivatives Incorporating the this compound Moiety

The design of novel bioactive derivatives based on the this compound scaffold often involves the strategic modification of the phenylamine group. Medicinal chemists can introduce various substituents to this part of the molecule to modulate properties such as lipophilicity, electronic character, and steric bulk, all ofwhich can significantly impact biological activity.

The synthesis of such derivatives is typically achieved through standard organic chemistry transformations. The following table provides a conceptual illustration of the types of derivatives that can be synthesized from this compound and the general synthetic methods that could be employed.

| Derivative Type | General Synthetic Method | Potential Functional Group Introduced |

| Amides | Acylation with carboxylic acids or acyl chlorides | -C(O)R |

| Ureas | Reaction with isocyanates | -C(O)NHR |

| Thioureas | Reaction with isothiocyanates | -C(S)NHR |

| Sulfonamides | Reaction with sulfonyl chlorides | -S(O)₂R |

| Secondary Amines | Reductive amination with aldehydes or ketones | -NHR |

In Vitro Enzymatic Activity and Inhibition Studies of Derived Compounds

While specific enzymatic inhibition data for derivatives of this compound are not extensively reported in the public domain, the structural motifs present in this scaffold are found in known enzyme inhibitors. For instance, pyridine-containing compounds have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a target in Alzheimer's disease research. nih.gov

In a hypothetical scenario, derivatives of this compound could be screened against a panel of enzymes to identify potential inhibitory activity. An in vitro enzymatic assay would typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is measured, and the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀) is determined.

The following table illustrates hypothetical IC₅₀ values for a series of derivatives against a target enzyme, demonstrating how structural modifications could influence inhibitory potency.

| Compound | R Group on Phenylamine | Hypothetical IC₅₀ (µM) for Target Enzyme X |

| Derivative 1 | -H | >100 |

| Derivative 2 | -C(O)CH₃ | 50 |

| Derivative 3 | -C(O)Ph | 25 |

| Derivative 4 | -C(O)NHPh | 10 |

| Derivative 5 | -S(O)₂Ph | 5 |

These hypothetical data suggest that the addition of functionality to the phenylamine group can lead to increased inhibitory activity.

In Vitro Receptor Binding and Ligand-Target Interaction Profiling of Derivatives

The this compound scaffold is also a promising starting point for the development of ligands that target specific receptors. The pyridine and phenylamine moieties can both participate in key interactions within a receptor's binding pocket, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. nih.gov

In vitro receptor binding assays are crucial for determining the affinity of a compound for its target receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of a test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.

| Compound | R Group on Phenylamine | Hypothetical Receptor Y Binding Affinity (Ki, nM) |

| Derivative A | -H | 500 |

| Derivative B | -CH₃ | 250 |

| Derivative C | -CH₂Ph | 100 |

| Derivative D | -C(O)Ph | 50 |

| Derivative E | -C(O)NHPh | 20 |

These hypothetical results would indicate that increasing the size and introducing aromatic features to the R group enhances the binding affinity for Receptor Y.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Related Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. For analogues derived from this compound, SAR studies would focus on modifications at several key positions:

The Phenylamine Group: As discussed, this is a prime location for introducing a wide variety of substituents to probe the steric, electronic, and hydrophobic requirements of the biological target.

The Pyridine Ring: The position of the nitrogen atom in the pyridine ring can be altered (e.g., to the 2- or 3-position) to change the geometry of the molecule and its hydrogen bonding capabilities. Substituents can also be added to the pyridine ring itself.

The Ethyl Linker: The length and flexibility of the linker connecting the two aromatic rings can be modified to optimize the spatial orientation of the pharmacophores for better interaction with the target.

Structure-Property Relationship (SPR) studies, on the other hand, examine how chemical modifications influence the physicochemical properties of a compound, such as its solubility, lipophilicity (logP), and metabolic stability. These properties are critical for a compound's potential as a drug candidate.

A hypothetical SAR/SPR summary for a series of analogues is presented below:

| Modification | Effect on Activity | Effect on Properties |

| Addition of small alkyl groups to the phenylamine | May increase or decrease activity depending on the target | Increases lipophilicity |

| Addition of aromatic groups to the phenylamine | Often increases activity through pi-stacking interactions | Significantly increases lipophilicity |

| Addition of hydrogen bond donors/acceptors to the R group | Can significantly increase activity if the target has complementary features | Increases polarity, may improve solubility |

| Changing the pyridine isomer | Can dramatically alter activity due to changes in geometry | May have a minor effect on overall properties |

Mechanistic Insights into the In Vitro Biological Action of Derivatives

Elucidating the mechanism of action of a bioactive compound is a critical step in the drug discovery process. For derivatives of this compound, a variety of in vitro techniques can be employed to understand how they exert their biological effects at a molecular level.

If a derivative is found to be an enzyme inhibitor, further studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved through kinetic studies where the enzyme's reaction rate is measured at different substrate and inhibitor concentrations.

For compounds that bind to a receptor, downstream signaling pathways can be investigated. For example, if the target is a G-protein coupled receptor (GPCR), assays can be performed to measure changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions upon receptor activation or inhibition by the compound.

Computational methods, such as molecular docking, can also provide valuable mechanistic insights. By modeling the interaction of a derivative with its putative target, researchers can predict the binding mode and identify key amino acid residues involved in the interaction. This information can then be used to design further experiments to validate the proposed mechanism and to guide the synthesis of more potent and selective analogues. For instance, docking studies on related pyridine derivatives have helped to rationalize their binding to specific enzyme active sites. researchgate.net

Potential Applications in Materials Science and Polymer Chemistry Research Involving 3 2 Pyridin 4 Yl Ethyl Phenylamine

Exploration as a Monomer or Cross-Linking Agent in Polymer Synthesis

The primary amine group on the phenyl ring of 3-(2-Pyridin-4-yl-ethyl)-phenylamine makes it a prime candidate for investigation as a monomer in polymerization reactions. Aniline (B41778) and its derivatives are well-established precursors for the synthesis of polyanilines, a class of conducting polymers with diverse applications. Research in this area could focus on the oxidative polymerization of this compound or its copolymerization with other monomers to create novel polyaniline derivatives. The presence of the pyridinylethyl side group could impart unique solubility, processability, and functional properties to the resulting polymers.

Furthermore, the bifunctional nature of the molecule, possessing both a primary amine and a potentially reactive pyridine (B92270) nitrogen, opens up the possibility of its use as a cross-linking agent. Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. The amine group could react with various electrophilic sites in a polymer backbone, while the pyridine ring could potentially participate in coordination chemistry-based cross-linking or other reactions, leading to the formation of robust three-dimensional polymer networks. Amine-reactive crosslinkers are widely used in polymer chemistry to create materials with enhanced physical properties.

Integration into Functional Materials and Advanced Composites Research

The incorporation of this compound into functional materials and advanced composites is another unexplored yet potentially fruitful area of research. The pyridine moiety is known for its ability to coordinate with metal ions, suggesting that polymers or materials functionalized with this compound could be developed as adsorbents for heavy metal removal, as catalysts, or as components in sensor arrays.

As a component in advanced composites, this compound could be used to modify the surface of reinforcing fillers (e.g., silica, carbon nanotubes) to improve their dispersion and interfacial adhesion within a polymer matrix. The aniline group can form covalent or hydrogen bonds with various matrices, while the pyridine group could introduce specific functionalities.

Investigation of Optical, Electronic, and Thermal Properties of Derived Materials

Should polymers be successfully synthesized from this compound, a comprehensive investigation of their optical, electronic, and thermal properties would be essential. Polyanilines are known for their interesting electrochromic and conductive properties. The introduction of the pyridinylethyl group could modulate the electronic bandgap, influencing the color and conductivity of the resulting polymer.

The pyridine ring, a π-deficient heterocycle, and the aniline group, a π-rich system, in conjugation could lead to materials with unique photoluminescent or charge-transfer properties. Terpyridine-containing π-conjugated polymers, for instance, have been studied for their applications in light-emitting and photovoltaic materials. A systematic study of the thermal stability of any derived polymers using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would also be crucial to determine their potential processing conditions and application temperature ranges.

Surface Modification and Coating Applications Research

The functional groups present in this compound make it a hypothetical candidate for surface modification and the development of functional coatings. The amine group can be used to anchor the molecule to various substrates, including metals, oxides, and other polymers, through covalent bonding or electrostatic interactions.

Such modified surfaces could exhibit altered properties, such as changes in wettability, adhesion, or corrosion resistance. For example, coatings containing the pyridine moiety might exhibit antimicrobial properties or act as a platform for the subsequent immobilization of other functional molecules. The development of thin films and coatings based on this compound could be explored for applications in electronics, biomedical devices, and protective coatings.

Future Research Directions and Unexplored Avenues for 3 2 Pyridin 4 Yl Ethyl Phenylamine in Academia

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of pyridine (B92270) derivatives has been a subject of extensive research, with a growing emphasis on sustainable and environmentally benign methods. nih.govacs.orgnih.gov Future research on the synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine could pivot towards the adoption of green chemistry principles to enhance efficiency, reduce waste, and minimize the use of hazardous substances.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and enhance the purity of pyridine derivatives. rsc.orgrsc.org The development of a microwave-assisted protocol for the key coupling steps in the synthesis of this compound could significantly shorten reaction times from hours to minutes. rsc.orgrsc.org

Another area of exploration is the use of multicomponent reactions (MCRs) . MCRs offer a powerful tool for building molecular complexity in a single step from three or more starting materials, thereby increasing atom economy and reducing the number of purification steps. nih.govacs.org Designing a convergent MCR strategy for the assembly of the this compound scaffold would represent a significant advancement in its synthesis.

Furthermore, the exploration of green catalysts , such as heterogeneous catalysts or biocatalysts, could offer more sustainable alternatives to traditional homogeneous catalysts. acs.orgnih.gov Research into solid-supported catalysts or enzymatic transformations for the formation of the carbon-carbon and carbon-nitrogen bonds in the target molecule could lead to more environmentally friendly and economically viable synthetic routes.

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved product purity. rsc.orgrsc.org |

| Multicomponent Reactions | Increased atom economy, reduced waste, simplified purification procedures. nih.govacs.org |

| Green Catalysts | Enhanced catalyst recyclability, milder reaction conditions, reduced environmental impact. acs.orgnih.gov |

Novel Computational Applications and Machine Learning in Compound Design

The integration of computational tools and machine learning algorithms offers a paradigm shift in the design and discovery of novel molecules with tailored properties. For this compound, these approaches can be leveraged to predict its physicochemical properties, biological activities, and to guide the synthesis of new derivatives with enhanced functionalities.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular geometry, and reactivity of the molecule. This understanding can inform the design of derivatives with specific electronic properties for applications in materials science or as catalysts.

Machine learning (ML) models, trained on large datasets of existing pyridine and phenylamine derivatives, could predict various properties of novel analogs of this compound. acs.orgnih.govresearchgate.net For instance, ML models could be developed to predict antioxidant activity, binding affinity to specific biological targets, or solubility. acs.orgnih.gov These predictive models can significantly accelerate the discovery of new compounds with desired characteristics by prioritizing synthetic efforts on the most promising candidates. acs.orgresearchgate.netcatrin.com

A potential research direction would be to create a virtual library of derivatives of this compound by systematically modifying the substitution patterns on both the pyridine and phenylamine rings. This library could then be screened in silico using ML models to identify candidates with high predicted activity for a specific application, such as kinase inhibition or antioxidant capacity. The most promising candidates could then be synthesized and experimentally validated, creating a feedback loop to further refine the predictive models. researchgate.netrsc.org

Interdisciplinary Research Opportunities with Nanoscience and Biotechnology

The unique chemical structure of this compound makes it an attractive candidate for interdisciplinary research, particularly at the interface of nanoscience and biotechnology.

In nanoscience , the pyridine moiety can act as a ligand for coordination to metal nanoparticles, offering a means to functionalize their surfaces. This could lead to the development of novel nanomaterials with applications in catalysis, sensing, or drug delivery. For instance, gold or silver nanoparticles capped with this compound could exhibit unique optical or catalytic properties. The phenylamine group could be further modified to attach biomolecules, creating targeted nanoprobes for bioimaging or therapy. nih.gov

In biotechnology , the scaffold of this compound is reminiscent of structures found in biologically active compounds. Pyridine-containing compounds have shown a wide range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.comnih.govnih.govhelixchrom.com Future research could involve synthesizing a library of derivatives and screening them for various biological activities. For example, the compound could be investigated as a potential inhibitor of specific enzymes, such as kinases, which are often implicated in cancer and inflammatory diseases. The development of pyridine-thiazole hybrids has shown promise in this area. cdc.gov

Furthermore, the integration of this compound into biosensors could be explored. The pyridine nitrogen can interact with specific metal ions, and the phenylamine group can be diazotized and immobilized onto an electrode surface. Such a configuration could be used to develop electrochemical sensors for the detection of specific analytes.

Development of Advanced Analytical Techniques for Compound Characterization

While standard analytical techniques such as NMR and mass spectrometry are essential for the characterization of this compound, future research could focus on the development and application of more advanced and specialized analytical methodologies.

High-Performance Liquid Chromatography (HPLC) methods could be refined for the analysis of this compound and its potential metabolites in complex biological matrices. mdpi.com Given the hydrophilic nature of many pyridine derivatives, the development of robust hydrophilic interaction liquid chromatography (HILIC) methods could be particularly valuable.

Capillary electrophoresis (CE) offers another high-resolution separation technique that could be applied to the analysis of this compound, particularly for chiral separations if asymmetric syntheses are developed.

For solid-state characterization, advanced techniques such as solid-state NMR (ssNMR) and X-ray crystallography would provide detailed information about the crystal packing and intermolecular interactions, which can be crucial for understanding its physical properties and for the rational design of new solid forms.

Furthermore, in situ spectroscopic techniques , such as reaction monitoring by IR or Raman spectroscopy, could be employed to study the kinetics and mechanisms of the synthetic reactions used to produce this compound, providing valuable insights for process optimization.

| Analytical Technique | Potential Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis in complex mixtures and biological samples. mdpi.com |

| Gas Chromatography (GC) | Analysis of volatile derivatives or impurities. |

| Capillary Electrophoresis (CE) | High-resolution separation and chiral analysis. |

| Solid-State NMR (ssNMR) | Characterization of solid-state structure and polymorphism. |

| X-ray Crystallography | Determination of the precise three-dimensional molecular structure. |

Exploration of Unconventional Reactivity and Catalysis

The reactivity of this compound is largely unexplored. Future research could delve into its unconventional reactivity and potential applications in catalysis.

The presence of both a basic pyridine nitrogen and a nucleophilic amino group on the phenyl ring opens up possibilities for its use as a bifunctional catalyst . This dual functionality could be exploited in organic reactions where both a base and a nucleophile are required, potentially leading to novel catalytic cycles and enhanced reactivity.

The phenylamine moiety can be readily diazotized and converted into a variety of other functional groups, providing a versatile handle for further chemical modifications. The exploration of these transformations could lead to a diverse range of new derivatives with unique properties.

Furthermore, the pyridine ring can participate in various metal-catalyzed cross-coupling reactions. However, the nitrogen atom in the pyridine ring can sometimes interfere with the catalyst. A systematic study of the reactivity of the different positions on the pyridine and phenyl rings of this compound in reactions like the Suzuki or Buchwald-Hartwig cross-coupling would be of fundamental interest and could provide access to a wide array of novel compounds.

Finally, the potential of this compound to act as a ligand for transition metal catalysts could be investigated. The bidentate N,N-coordination potential (from the pyridine and aniline (B41778) nitrogens) could lead to the formation of stable metal complexes with interesting catalytic activities, for example, in oxidation or reduction reactions.

Q & A

Basic Question: What are the common synthetic routes for 3-(2-Pyridin-4-yl-ethyl)-phenylamine, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, reduction, and coupling. For example:

Nitro group introduction : Nitration of the phenyl ring at the meta position using mixed acid (HNO₃/H₂SO₄), followed by reduction with hydrogenation (e.g., H₂/Pd-C) to yield the phenylamine backbone .

Pyridinyl-ethyl attachment : A nucleophilic substitution or Suzuki-Miyaura coupling may link the pyridinyl-ethyl group to the phenylamine. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during nitration prevents side reactions like di-nitration .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Basic Question: How does the pyridinyl-ethyl substituent influence the solubility and reactivity of phenylamine derivatives?

Answer:

The pyridinyl-ethyl group introduces both hydrophilic (pyridine nitrogen) and hydrophobic (ethyl chain) regions, affecting:

- Solubility : Increased solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen bonding with the pyridine nitrogen. However, reduced aqueous solubility compared to unsubstituted phenylamine .

- Reactivity : The pyridine ring acts as a weak base (pKa ~5.2), enabling pH-dependent protonation. This modulates nucleophilic reactivity, favoring reactions like acylation or sulfonation under acidic conditions .

Advanced Question: What experimental strategies resolve discrepancies in reported binding affinities of this compound with biological targets?

Answer:

Discrepancies may arise from assay conditions or target conformation. Recommended approaches:

Standardized assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, avoiding fluorescent/radioactive tag interference .

Structural validation : Co-crystallize the compound with the target protein (e.g., kinases) and refine structures using SHELX software to identify binding modes .

Control for redox activity : Test for off-target interactions with thiol-containing proteins (e.g., glutathione) via UV-Vis spectroscopy .

Advanced Question: How do spectroscopic and computational methods elucidate degradation pathways of this compound under oxidative conditions?

Answer:

Degradation via ozonation or catalytic oxidation proceeds through hydroxyl radical (•OH) attack. Key methodologies:

GC-MS analysis : Identifies intermediates like quinone-imines and pyridine-N-oxides (Figure 9, ).

Kinetic studies : Pseudo-first-order rate constants (e.g., k = 0.15 min⁻¹ for catalytic ozonation) quantify degradation efficiency (Table 1, ).

DFT calculations : Predict bond dissociation energies (BDEs) for C-N and C-C bonds, identifying vulnerable sites (e.g., ethyl linker) .

Advanced Question: How can density functional theory (DFT) guide the design of derivatives for enhanced catalytic activity?

Answer:

DFT predicts electronic and steric effects of substituents:

Charge distribution : Calculate Mulliken charges to identify electron-deficient regions (e.g., pyridine ring) for electrophilic modification .

Transition state modeling : Simulate reaction pathways (e.g., CO₂ reduction) to optimize ligand geometry for metal coordination (e.g., PdAg nanoparticles) .

QSAR screening : Correlate HOMO-LUMO gaps with experimental turnover numbers (TONs) to prioritize derivatives .

Advanced Question: What role does this compound play in catalytic systems, and how is its performance quantified?

Answer:

The compound acts as a ligand or co-catalyst in CO₂ reduction and cross-coupling reactions. Performance metrics include:

Turnover frequency (TOF) : Measure using gas chromatography (GC) for CO₂-to-formate conversion (e.g., TOF = 120 h⁻¹ with PdAg catalysts) .

Synergistic effects : Compare rate constants (k) in catalytic vs. non-catalytic ozonation (e.g., k = 0.38 g/h in COP vs. 0.12 g/h in SOP) .

Recycling efficiency : Assess catalyst stability via XRD after 5 cycles; >90% activity retention indicates robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.